molecular formula C9H17NO2 B2761656 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one CAS No. 2413866-78-9

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one

Cat. No.: B2761656
CAS No.: 2413866-78-9
M. Wt: 171.24
InChI Key: XUFCEWRRPIVJEB-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one is a chemical compound with the CAS Number: 2413866-78-9 . It has a molecular weight of 171.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(tert-butyl)-3-hydroxy-3-methylpyrrolidin-2-one . Its InChI code is 1S/C9H17NO2/c1-8(2,3)6-5-9(4,12)7(11)10-6/h6,12H,5H2,1-4H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 171.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Substituted Pyrrolin-2-Ones : Studies towards synthesizing microcolin analogues revealed an unexpected dehydration in the synthesis process, leading to the stereospecific synthesis of several N-protected pyrrolin-2-ones (Mattern, 1996).
  • Catalytic Substrate Oxidation : N-methylpyrrolidinone in a catalytic cycle using O2 and H2, in the presence of transition metal catalysts, forms a regenerative hydroperoxide system. This system's application involves the synthesis of N-methylsuccinimide, demonstrating the potential of pyrrolidinones in catalytic reactions (Patton & Drago, 1993).

Applications in Organic Synthesis

  • Synthesis of Pipecolic Acid Derivatives : The vinylfluoro group, under specific conditions, acts as an acetonyl cation equivalent, leading to the synthesis of complex organic structures such as pipecolic acid derivatives. This showcases the versatility of pyrrolidinone derivatives in organic synthesis (Purkayastha et al., 2010).
  • Total Synthesis of Cryptophycin-24 (Arenastatin A) : Demonstrates the use of tert-butyl pyrrolidin-2-one derivatives in the complex synthesis of cryptophycins, indicating its importance in the synthesis of bioactive compounds (Eggen et al., 2000).

Biomedical Research Applications

  • Progenitors of 3-Hydroxy-alpha-methyltyrosine : The study on the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors shows the potential of tert-butyl pyrrolidin-2-one derivatives in drug synthesis and prodrug development (Saari et al., 1984).

Stereoselective Synthesis

  • Stereoselective Synthesis of Amino Acids : The synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins, using tert-butyl pyrrolidin-2-one derivatives demonstrates the stereoselective synthesis capabilities of these compounds (Marin et al., 2002).

Miscellaneous Applications

  • Directed Evolution of Carbonyl Reductase : The use of carbonyl reductase for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate illustrates the application of pyrrolidin-2-one derivatives in biocatalysis and enzyme engineering (Liu et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, among others .

Properties

IUPAC Name

5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)6-5-9(4,12)7(11)10-6/h6,12H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFCEWRRPIVJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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